ORY-1001(trans)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML) Treatment

ORY-1001 is a highly potent and selective KDM1A inhibitor that has shown promise in the treatment of AML. It induces H3K4me2 accumulation on KDM1A target genes, leading to blast differentiation and a reduction of leukemic stem cell capacity in AML .

Triple-Negative Breast Cancer (TNBC) Therapy

Research has indicated that ORY-1001 notably inhibits the proliferation of TNBC cells, such as MDA-MB-231 and BT549 cells. It plays a role in the progression of TNBC and reveals potential mechanisms for its therapeutic effects .

Lung Cancer Treatment

KDM1A expression is elevated in lung cancer, and ORY-1001 has been shown to suppress cell growth and induce apoptosis in lung cancer cells, thereby regulating cell proliferation .

Mechanistic Studies of KDM1A Inhibition

ORY-1001’s covalent binding to the FAD cofactor in KDM1A has been confirmed by MALDI-TOF Mass Spectrometry, providing insights into the mechanistic aspects of KDM1A inhibition .

Wirkmechanismus

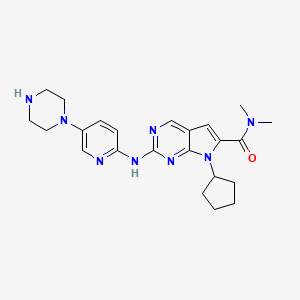

ORY-1001, also known as ORY1001 HCl or ORY-1001(trans), is a small oral molecule that has been developed as a potent and selective inhibitor of the epigenetic enzyme Lysine Specific Demethylase-1 (LSD1/KDM1A) .

Target of Action

The primary target of ORY-1001 is the lysine-specific demethylase KDM1A, also known as LSD1 . KDM1A is a key regulator of stem cell potential in acute myeloid leukemia (AML) and high levels of KDM1A are known to correlate with more aggressive types of cancer and poor prognosis for patients .

Mode of Action

ORY-1001 acts as a covalent and highly selective inhibitor of KDM1A . It induces H3K4me2 accumulation on KDM1A target genes, which leads to blast differentiation and reduction of leukemic stem cell capacity in AML .

Biochemical Pathways

The inhibition of KDM1A by ORY-1001 affects the epigenetic regulation of gene expression. This results in the accumulation of H3K4me2 on KDM1A target genes, which in turn induces differentiation of leukemic cells .

Result of Action

ORY-1001 has been shown to induce differentiation of leukemic cells in cell lines, primary AML samples, and AML patients . It is able to decrease leukemic growth and prolong survival of mouse models of acute leukemia . Furthermore, ORY-1001 significantly inhibited the cell proliferation, colony formation, cell cycle, and induced apoptosis .

Action Environment

The action of ORY-1001 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. ORY-1001 exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors . .

Zukünftige Richtungen

ORY-1001(trans) is currently being evaluated in clinical trials for patients with leukemia and solid tumors . The results of these trials will provide valuable insights into the safety, efficacy, and potential therapeutic applications of ORY-1001(trans). Furthermore, ORY-1001(trans) exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors, which suggests potential for combination therapies .

Eigenschaften

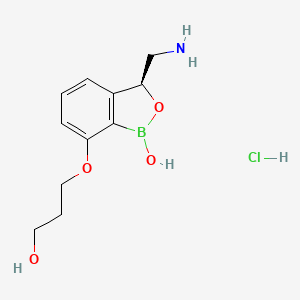

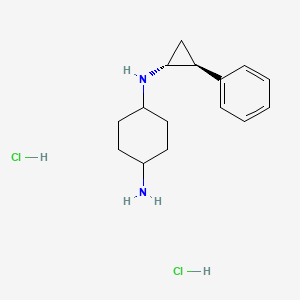

IUPAC Name |

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCINOBZMLCREGM-RNNUGBGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431303-72-8 |

Source

|

| Record name | Iadademstat dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IADADEMSTAT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)